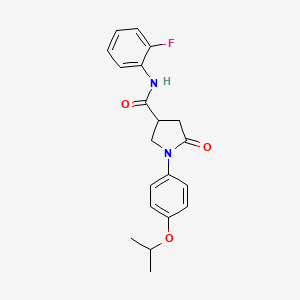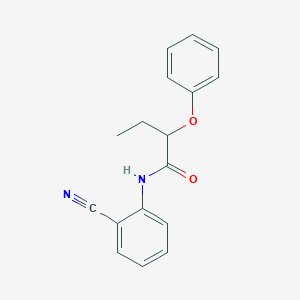
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Mécanisme D'action
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of PLD, which is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a lipid second messenger that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide reduces the levels of PA in cells, which leads to a disruption of these cellular processes.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. Inhibition of PLD by N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide leads to a reduction in the levels of PA, which has been shown to affect various signaling pathways. For example, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activation of the Akt/mTOR pathway, which is involved in cell growth and survival. N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the formation of invadopodia in cancer cells, which suggests that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PLD, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. It is also relatively easy to use and has been shown to be effective in a range of experimental systems. However, there are also some limitations to its use. For example, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor, which means that it may have off-target effects. It is also relatively expensive, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and specific inhibitors of PLD. This could be achieved through the use of structure-based drug design or high-throughput screening methods. Another area of interest is the development of N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Finally, there is also interest in investigating the potential therapeutic applications of N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, particularly in the treatment of cancer.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in scientific research. Its ability to inhibit PLD makes it a valuable tool for studying the role of this enzyme in various cellular processes. For example, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of PLD in the regulation of membrane trafficking and signal transduction. It has also been used to study the role of PLD in the formation of invadopodia, which are actin-rich membrane protrusions that cancer cells use to invade surrounding tissues.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(2)26-16-9-7-15(8-10-16)23-12-14(11-19(23)24)20(25)22-18-6-4-3-5-17(18)21/h3-10,13-14H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCTWRBVXWGOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)
![1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-5-(2,3,4-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086984.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4086985.png)
![ethyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4086989.png)
![4-ethyl-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4086993.png)
![5-(4-isopropylbenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086997.png)

![7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087029.png)
![5-bromo-N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4087039.png)
![7-(3-bromophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087049.png)
![5-(3-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087061.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4087074.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4087078.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087081.png)